2-Methyl-5-nitropyridine N-oxide
Overview
Description
2-Methyl-5-nitropyridine N-oxide is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitropyridine N-oxide typically involves the nitration of 2-methylpyridine N-oxide. One common method includes the reaction of 2-methylpyridine N-oxide with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves the continuous nitration of 2-methylpyridine N-oxide in a microreactor, which allows for better control of reaction conditions and minimizes the risk of side reactions and by-product formation .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitropyridine N-oxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Reduction: The major product is 2-methyl-5-aminopyridine N-oxide.
Substitution: Depending on the nucleophile used, various substituted pyridine N-oxides can be formed.
Scientific Research Applications
2-Methyl-5-nitropyridine N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its unique electronic properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitropyridine N-oxide involves its interaction with molecular targets through its nitro and N-oxide groups. These functional groups can participate in redox reactions and form hydrogen bonds with biological molecules, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the N-oxide group can modulate the electronic properties of the pyridine ring, affecting its reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitropyridine N-oxide
- 3-Methyl-5-nitropyridine N-oxide
- 2-Chloro-5-nitropyridine N-oxide
Uniqueness
2-Methyl-5-nitropyridine N-oxide is unique due to the specific positioning of the nitro and methyl groups on the pyridine ring, which imparts distinct electronic and steric properties. This positioning affects its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
2-methyl-5-nitro-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHIKYLESVCDNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507466 | |
Record name | 2-Methyl-5-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36625-50-0 | |
Record name | 2-Methyl-5-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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